molecular formula C12H12N2O3 B2780172 Ethyl 2-(2-quinoxalinyloxy)acetate CAS No. 439106-63-5

Ethyl 2-(2-quinoxalinyloxy)acetate

Cat. No.: B2780172
CAS No.: 439106-63-5
M. Wt: 232.239
InChI Key: YPFVSBHRQLJLBC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-quinoxalinyloxy)acetate is a chemical compound that belongs to the class of quinoxaline derivatives. It has a molecular formula of C12H12N2O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 232.235 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, it’s worth noting that compounds in the quinoxaline family are often involved in various chemical reactions. For instance, quizalofop-ethyl, another quinoxaline derivative, is used in broad-leaved field crops to control annual and perennial grass weeds .

Scientific Research Applications

Inhibition Efficiencies in Corrosion Prevention Ethyl 2-(2-quinoxalinyloxy)acetate derivatives have been studied for their role in corrosion inhibition, particularly for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been applied to explore the relationship between the molecular structure of such quinoxalines and their efficiency as corrosion inhibitors. These studies highlight the potential of this compound derivatives in protecting metals against corrosion, showcasing their significance in industrial applications where metal preservation is crucial (Zarrouk et al., 2014).

Organic Synthesis and Chemical Reactions Research has demonstrated the utility of this compound in organic synthesis, particularly in the formation of various quinoxalin-2(1H)-ones under specific conditions such as visible-light illumination and without the need for additives, metal catalysts, or external photosensitizers. This process emphasizes the compound's role in enabling eco-friendly and efficient chemical reactions, contributing to advancements in green chemistry and the synthesis of complex organic molecules (Xie et al., 2021).

Antiviral Research this compound derivatives have been explored for their potential as antiviral agents. Studies focusing on novel quinoxaline compounds derived from this compound have shown promising activity against various viruses, including HCMV (Human Cytomegalovirus), highlighting their potential in the development of new antiviral medications. These findings underscore the importance of such compounds in medical research, offering avenues for the creation of effective treatments against viral infections (Elzahabi, 2017).

Photocatalysis and Chemical Transformations Investigations into the chemical properties of this compound have shed light on its photocatalytic applications. For instance, the compound has been used in processes involving the generation of aryl radicals under ambient conditions, showcasing its utility in chemical transformations that are crucial for synthesizing valuable organic compounds. Such research highlights the versatility of this compound in facilitating diverse chemical reactions, contributing to the advancement of synthetic methodologies (Azev et al., 2022).

Properties

IUPAC Name

ethyl 2-quinoxalin-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFVSBHRQLJLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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